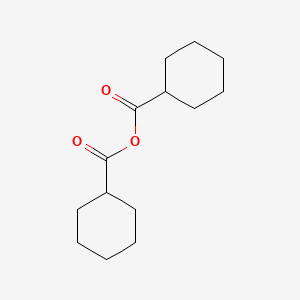

Cyclohexanecarboxylic anhydride

Overview

Description

Cyclohexanecarboxylic anhydride is a chemical compound with the molecular formula C14H22O3 . It is widely used as a monomer precursor in the manufacturing of plastics . It is also known to be an allergenic compound used in chemical industries .

Synthesis Analysis

Cyclohexanecarboxylic anhydride can be synthesized from carboxylic acid with thionyl chloride . The hydroxyl group of the carboxylic acid is converted to an acyl chlorosulfite moiety, which is a better leaving group . The chloride anion produced during the reaction acts as a nucleophile .Molecular Structure Analysis

The molecular weight of Cyclohexanecarboxylic anhydride is 238.32 g/mol . The InChI representation of the molecule isInChI=1S/C14H22O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h11-12H,1-10H2 . The Canonical SMILES representation is C1CCC(CC1)C(=O)OC(=O)C2CCCCC2 . Chemical Reactions Analysis

Cyclohexanecarboxylic anhydride exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . It can also be used as a reference standard for the determination of the analyte in human plasma by gas chromatography-mass spectrometry (GC-MS) and in its adducts with nucleophilic amino acids by liquid chromatography-mass spectrometry (LC-MS) .Physical And Chemical Properties Analysis

Cyclohexanecarboxylic anhydride has a molecular weight of 238.32 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 238.15689456 g/mol . The topological polar surface area is 43.4 Ų .Scientific Research Applications

High-Yield Synthesis and Decomposition

Cyclohexanecarboxylic anhydride, combined with sulphonic acids, has been used in a high-yield synthesis process. The intramolecular thermal decomposition of these mixed anhydrides is notable, particularly when treated with nitrosylsulphuric acid in sulphuric acid. This process is believed to proceed via pentamethyleneketen, an intermediate in the SNIA Viscosa process for preparing caprolactam (Tempesti et al., 1974).

Lipase-Catalyzed Esterification

Cyclohexanecarboxylic anhydrides have been utilized in enzymatic reactions, such as the lipase-catalyzed enantioselective esterification. They act as highly reactive acyl donors in such processes, contributing to efficient kinetic resolution in organic solvents (Xu et al., 1995).

Synthesis of Environmentally Friendly Plasticizers

Research has explored the synthesis of cyclohexane dicarboxylic acid esters, such as di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate, from cyclohexanecarboxylic anhydrides. These compounds serve as non-toxic, environmentally friendly plasticizers with similar performance to phthalates (Ou et al., 2014).

Nickel Complex Formation

Cyclohexanecarboxylic anhydrides react with nickel(0) centres to form nickel complexes, showcasing their reactivity in organometallic chemistry. This property is leveraged in the synthesis of compounds useful in steroid chemistry and vitamin D3 metabolite analogues (Fischer et al., 1993).

Precursor for Cyclohexyloxocarbenium Ions

Cyclohexanecarboxylic anhydride, when combined with sulphur trioxide in liquid sulphur dioxide, leads to the formation of dicyclohexanecarbonyl sulphate, a precursor to cyclohexyloxocarbenium ions. These ions are stable only in specific solution conditions and at low temperatures (Montoneri et al., 1977).

Enantioselective Desymmetrization

Cyclohexanecarboxylic anhydrides are employed inthe enantioselective desymmetrization of cyclic meso-anhydrides, using cyclohexane-based organocatalysts. These processes yield products with high enantioselectivity and quantitative yields, demonstrating the versatility of cyclohexanecarboxylic anhydrides in asymmetric synthesis (Schmitt et al., 2010).

Microreactor System for Caprolactam Synthesis

Cyclohexanecarboxylic anhydrides are integral in the synthesis of caprolactam using a microreactor system. This method shows improved selectivity and efficiency compared to traditional batch processes, highlighting the potential of microreactor technologies in chemical synthesis (Wang et al., 2015).

Safety And Hazards

Cyclohexanecarboxylic anhydride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .

properties

IUPAC Name |

cyclohexanecarbonyl cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHUAELJNSBTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177194 | |

| Record name | Cyclohexanecarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanecarboxylic anhydride | |

CAS RN |

22651-87-2 | |

| Record name | Cyclohexanecarboxylic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22651-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022651872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANECARBOXYLIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHZ4DJ2FT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

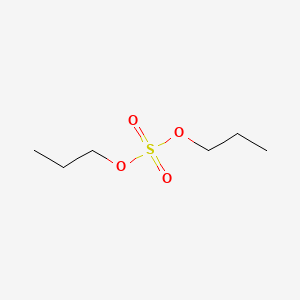

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.